molecular formula C18H20N2O3 B12171415 3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea

3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea

Cat. No.: B12171415
M. Wt: 312.4 g/mol
InChI Key: VCQZWTSLIVPHPJ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a naphthalene moiety, and an acetylurea linkage, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(cyclopentylcarbamoyl)-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C18H20N2O3/c21-17(20-18(22)19-15-7-3-4-8-15)12-23-16-10-9-13-5-1-2-6-14(13)11-16/h1-2,5-6,9-11,15H,3-4,7-8,12H2,(H2,19,20,21,22)

InChI Key

VCQZWTSLIVPHPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea typically involves the following steps:

    Formation of the Naphthalen-2-yloxy Acetyl Intermediate: This step involves the reaction of naphthol with an appropriate acetylating agent to form the naphthalen-2-yloxy acetyl intermediate.

    Coupling with Cyclopentyl Isocyanate: The intermediate is then reacted with cyclopentyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The naphthalene moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea involves its interaction with specific molecular targets. The naphthalene moiety may allow the compound to bind to certain enzymes or receptors, modulating their activity. The acetylurea linkage can also play a role in the compound’s biological effects by influencing its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as 1-naphthol and 2-naphthol share the naphthalene moiety and exhibit similar chemical reactivity.

    Cyclopentyl Ureas: Compounds like cyclopentylurea and its derivatives have similar structural features and may exhibit comparable biological activities.

Uniqueness

3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea is unique due to the combination of the cyclopentyl group, naphthalene moiety, and acetylurea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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